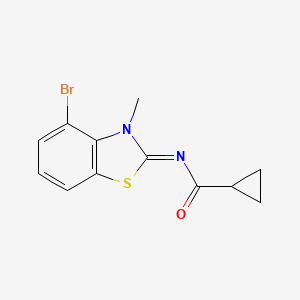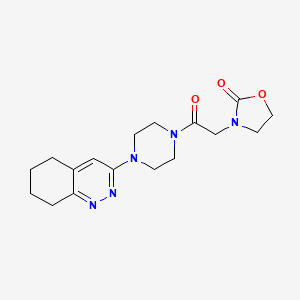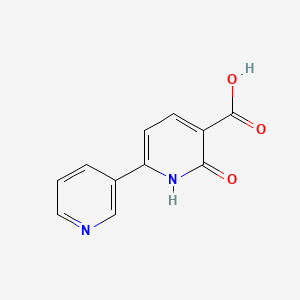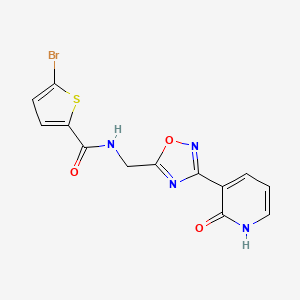
N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide and related compounds typically involves base-catalyzed cyclization reactions. A study by Saeed (2009) demonstrated the synthesis of related benzamide derivatives using microwave irradiation, which provides a cleaner, efficient, and faster method compared to traditional thermal heating methods (Saeed, 2009). Additionally, Hossaini et al. (2017) developed a one-pot, multicomponent synthesis method for similar benzamide derivatives, characterized by various spectroscopic techniques (Hossaini et al., 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including this compound, is often analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, the study by Hossaini et al. (2017) included single-crystal X-ray analysis to determine the structure of the synthesized compounds (Hossaini et al., 2017).
Chemical Reactions and Properties
Benzothiazole derivatives exhibit a range of chemical reactions, primarily due to the active sites present in their molecular structure. Studies like that of Patel and Baldaniya (2016) have explored the synthesis of related benzothiazole derivatives and their subsequent reactions (Patel & Baldaniya, 2016).
Physical Properties Analysis
The physical properties of benzothiazole derivatives are characterized by their melting points, solubility, and crystalline structure. These properties can be determined through methods such as X-ray crystallography, as seen in the study by Hossaini et al. (2017) (Hossaini et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity and stability, are influenced by the benzothiazole moiety and the cyclopropanecarboxamide group. Studies like that of Saeed (2009) have explored the base-catalyzed cyclization reactions which are central to the chemical behavior of these compounds (Saeed, 2009).
Scientific Research Applications
Synthesis Methods
Microwave-Promoted Synthesis
A study by Saeed (2009) explored the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, including compounds similar to N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, using microwave irradiation in a solvent-free medium. This method offers a cleaner, more efficient, and faster synthesis process compared to traditional methods (Saeed, 2009).
Novel Multicomponent Synthesis
Hossaini et al. (2017) developed a one-pot, multicomponent synthesis for (4-oxothiazolidine-2-ylidene)benzamide derivatives, which may have relevance in synthesizing similar compounds like this compound (Hossaini et al., 2017).
Biological and Chemical Applications
Biological Potency
Patel and Baldaniya (2016) synthesized a series of triazine derivatives with structures similar to the compound of interest, demonstrating potential antimicrobial activity against various bacteria strains. These findings suggest possible applications in antimicrobial therapies (Patel & Baldaniya, 2016).
Cytotoxicity and Antitumor Agents
Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, including compounds structurally related to this compound, as potent antitumor agents. The study highlighted their effectiveness in inhibiting tumor growth in vivo, indicating potential applications in cancer therapy (Yoshida et al., 2005).
Chemosensors for Cyanide Anions
Wang et al. (2015) explored coumarin benzothiazole derivatives as chemosensors for cyanide anions, which could be relevant for environmental monitoring and toxicity studies. Their research demonstrates the potential of benzothiazole-based compounds in detecting hazardous substances (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as 3-methylbenzo[d]thiazol-methylquinolinium derivatives, have been found to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division .
Mode of Action
It is suggested that similar compounds can disrupt the gtpase activity and dynamic assembly of ftsz, thus inhibiting bacterial cell division and causing bacterial cell death .
Biochemical Pathways
The disruption of ftsz activity suggests that it may affect the bacterial cell division pathway .
Result of Action
It is suggested that similar compounds can cause bacterial cell death by disrupting the gtpase activity and dynamic assembly of ftsz .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing more efficient and environmentally friendly methods for synthesizing benzothiazoles and exploring their potential uses in various fields .
properties
IUPAC Name |
N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-15-10-8(13)3-2-4-9(10)17-12(15)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDUYCJJISVNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)


![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)




